SR-4370 is sourced from various chemical suppliers and research institutions focusing on drug development and cancer therapeutics. It falls under the category of small molecule inhibitors and is primarily studied for its role in epigenetic regulation through the inhibition of histone deacetylases. The compound's ability to modulate gene expression by affecting chromatin structure makes it a valuable tool in both basic research and clinical applications .
The synthesis of SR-4370 involves several key steps:
While detailed industrial production methods are not extensively documented, it is likely that large-scale synthesis would follow similar protocols as laboratory methods, optimized for efficiency and cost-effectiveness .
The molecular structure of SR-4370 can be described as follows:
The three-dimensional conformation allows for interaction with the active sites of histone deacetylases, facilitating its inhibitory action .
SR-4370 primarily undergoes inhibition reactions with histone deacetylase enzymes rather than participating in traditional oxidation-reduction or substitution reactions under standard conditions. The compound's mechanism involves binding to the catalytic site of the enzymes, preventing substrate interaction .
The synthesis employs reagents such as:
The reactions are typically carried out in DMSO or ethanol at controlled temperatures to optimize yield .
SR-4370 functions by inhibiting class I histone deacetylases, leading to an increase in acetylation levels of histones. This alteration in acetylation status results in the loosening of chromatin structure, promoting gene expression associated with tumor suppression. Specifically, SR-4370 has been shown to downregulate androgen receptor signaling by reducing levels of both full-length androgen receptors and their active variants, which are pivotal in prostate cancer progression .
SR-4370 is primarily utilized in cancer research as a tool compound for studying the role of histone deacetylases in gene regulation and tumorigenesis. Its application extends to:
Histone deacetylases (HDACs) are zinc-dependent metalloenzymes that catalyze the removal of acetyl groups from ε-N-acetyl lysine residues on histones and non-histone proteins. This deacetylation tightens DNA-histone interactions, promoting chromatin condensation (heterochromatin) and transcriptional repression. Conversely, histone acetyltransferases (HATs) mediate acetylation, relaxing chromatin (euchromatin) to enable gene activation. The dynamic equilibrium between HDAC and HAT activity constitutes a fundamental epigenetic mechanism for gene expression control without altering DNA sequences [1] [8]. Dysregulation of HDACs disrupts this balance, leading to aberrant silencing of tumor suppressor genes—a hallmark of carcinogenesis. Beyond histones, HDACs deacetylate transcription factors (e.g., p53, STAT3) and chaperones (e.g., HSP90), positioning them as master regulators of oncogenic signaling networks [3] [5].
The 11 classical Zn²⁺-dependent HDACs are phylogenetically classified into four classes:
Table 1: Classification and Functional Properties of Human HDAC Isoforms
Class | HDAC Isoforms | Cellular Localization | Catalytic Features | Key Biological Roles |
---|---|---|---|---|
I | HDAC1, HDAC2, HDAC3, HDAC8 | Predominantly nuclear | High catalytic activity; form multiprotein complexes | Cell cycle progression, apoptosis evasion, genomic stability [1] [6] |
IIa | HDAC4, HDAC5, HDAC7, HDAC9 | Nucleocytoplasmic shuttling | Low intrinsic deacetylase activity | Cell differentiation, inflammation, metabolism [3] [8] |
IIb | HDAC6, HDAC10 | Cytoplasmic | HDAC6 has two catalytic domains | Protein folding (HSP90), cytoskeletal dynamics (α-tubulin) [6] [10] |
IV | HDAC11 | Nuclear | Unique fatty acid deacylase activity | Immune regulation, metabolic homeostasis [8] [10] |
Class I HDACs (especially HDAC1–3) are overexpressed in diverse malignancies (e.g., breast, prostate, hematologic cancers) and drive oncogenesis through chromatin remodeling and non-histone protein modification. Their structural conservation—a deep, narrow catalytic tunnel with a Zn²⁺ ion at the base—makes them prime targets for small-molecule inhibition [6] [8]. Selective inhibition of Class I HDACs aims to mitigate off-target effects associated with pan-HDAC inhibitors (e.g., thrombocytopenia, fatigue), thus improving therapeutic windows [3] [6].
Class I HDACs (HDAC1, HDAC2, HDAC3, HDAC8) are validated oncology targets due to their:
Table 2: Oncogenic Mechanisms of Class I HDAC Isoforms
HDAC | Key Oncogenic Mechanisms | Associated Cancers |
---|---|---|
HDAC1 | Silences p21 and p53; complexed with LSD1/CoREST | Breast, gastric, lymphoma [1] [8] |
HDAC2 | Represses PTEN; stabilizes HIF-1α in hypoxia | Colorectal, liver, NSCLC [1] [3] |
HDAC3 | Deacetylates SRC-3 to enhance growth factor signaling | Prostate, pancreatic, leukemia [6] [8] |
HDAC8 | Cleaves SMC3 to enable tumor cell proliferation | Neuroblastoma, T-cell lymphoma [1] [6] |
SR-4370 (N'-butyl-2',3'-difluoro-[1,1'-biphenyl]-4-carbohydrazide; CAS 1816294-67-3) is a synthetically designed, small-molecule inhibitor optimized for potent and selective Class I HDAC antagonism. Its discovery emerged from structure-activity relationship (SAR) studies targeting the 2-aminoanilide pharmacophore—a zinc-binding group (ZBG) with slow dissociation kinetics for prolonged target residence [6] [7].
Table 3: In Vitro HDAC Inhibition Profile of SR-4370
HDAC Isoform | IC₅₀ Value | Selectivity vs. HDAC3 |
---|---|---|
HDAC3 | 6 nM | 1-fold (Reference) |
HDAC1 | 130 nM | 21.7-fold |
HDAC2 | 580 nM | 96.7-fold |
HDAC8 | 2,300 nM | 383-fold |
HDAC6 | 3,400–3,700 nM | 567–617-fold |
SR-4370’s structural features confer selectivity:
Pharmacological Effects:
SR-4370 exemplifies the evolution of HDAC inhibitors toward isoform precision, enabling mechanistic exploration of HDAC3-specific biology and therapeutic applications beyond oncology [7] [10].
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